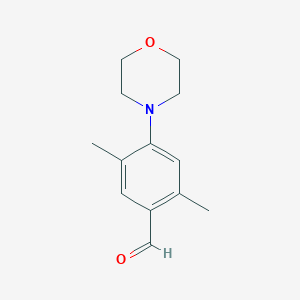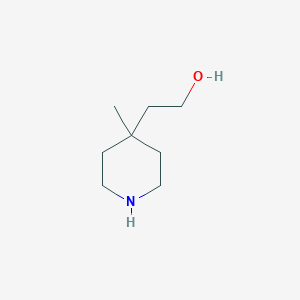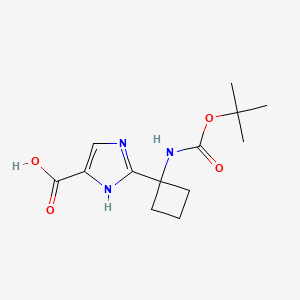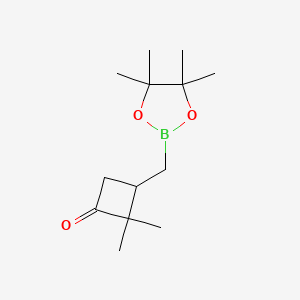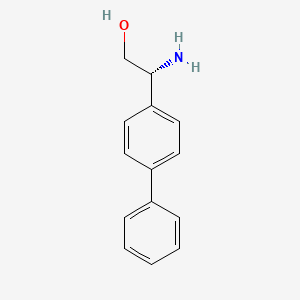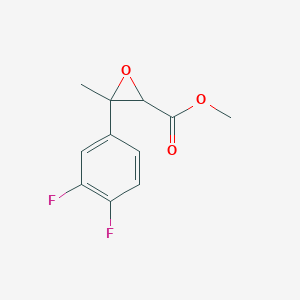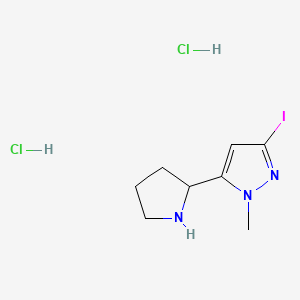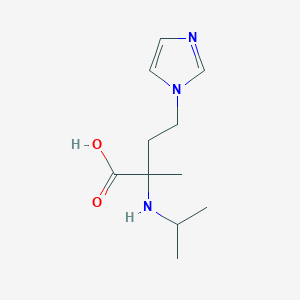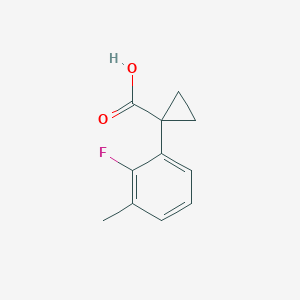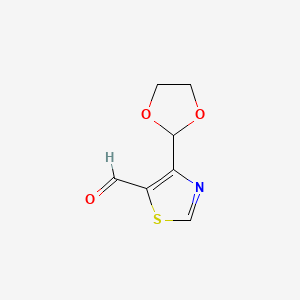![molecular formula C5H11ClFNO2S B13572044 [1-(Aminomethyl)cyclopropyl]methanesulfonylfluoridehydrochloride CAS No. 2792185-78-3](/img/structure/B13572044.png)
[1-(Aminomethyl)cyclopropyl]methanesulfonylfluoridehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(Aminomethyl)cyclopropyl]methanesulfonylfluoridehydrochloride: is a chemical compound with the molecular formula C5H11ClFNO2S and a molecular weight of 203.6627 g/mol . This compound is characterized by the presence of a cyclopropyl ring, an aminomethyl group, a methanesulfonyl fluoride moiety, and a hydrochloride salt. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Aminomethyl)cyclopropyl]methanesulfonylfluoridehydrochloride typically involves multiple steps. One common method starts with the cyclopropylamine, which undergoes a reaction with methanesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms the intermediate [1-(Aminomethyl)cyclopropyl]methanesulfonyl chloride. The intermediate is then treated with hydrogen fluoride to introduce the fluoride group, resulting in the formation of [1-(Aminomethyl)cyclopropyl]methanesulfonylfluoride. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [1-(Aminomethyl)cyclopropyl]methanesulfonylfluoridehydrochloride can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of corresponding oxides.
Reduction: The compound can be reduced under specific conditions to yield various reduced forms, depending on the reagents used.
Substitution: It can participate in nucleophilic substitution reactions, where the fluoride group can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a strong nucleophile and a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [1-(Aminomethyl)cyclopropyl]methanesulfonylfluoridehydrochloride is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is used as a probe to study enzyme mechanisms, particularly those involving sulfonyl fluoride-sensitive enzymes. It can act as an irreversible inhibitor of certain enzymes, providing insights into their function and structure.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Its ability to inhibit specific enzymes makes it a candidate for drug development, particularly in the treatment of diseases where enzyme inhibition is beneficial.
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various applications, including the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of [1-(Aminomethyl)cyclopropyl]methanesulfonylfluoridehydrochloride involves its interaction with specific molecular targets, primarily enzymes. The sulfonyl fluoride group can form a covalent bond with the active site of enzymes, leading to irreversible inhibition. This interaction disrupts the normal function of the enzyme, providing a tool for studying enzyme activity and developing enzyme inhibitors.
Vergleich Mit ähnlichen Verbindungen
- [1-(Aminomethyl)cyclopropyl]methanesulfonylchloride
- [1-(Aminomethyl)cyclopropyl]methanesulfonylbromide
- [1-(Aminomethyl)cyclopropyl]methanesulfonylamide
Comparison: Compared to its analogs, [1-(Aminomethyl)cyclopropyl]methanesulfonylfluoridehydrochloride is unique due to the presence of the fluoride group, which imparts distinct chemical reactivity and stability. The fluoride group enhances the compound’s ability to participate in nucleophilic substitution reactions and increases its stability under various conditions. This makes it a valuable tool in both research and industrial applications.
Eigenschaften
CAS-Nummer |
2792185-78-3 |
|---|---|
Molekularformel |
C5H11ClFNO2S |
Molekulargewicht |
203.66 g/mol |
IUPAC-Name |
[1-(aminomethyl)cyclopropyl]methanesulfonyl fluoride;hydrochloride |
InChI |
InChI=1S/C5H10FNO2S.ClH/c6-10(8,9)4-5(3-7)1-2-5;/h1-4,7H2;1H |
InChI-Schlüssel |
FHRBGXBJLXRURH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(CN)CS(=O)(=O)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


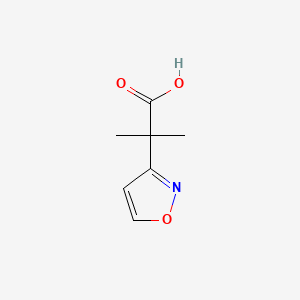
![N-[4-(butan-2-yl)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B13571975.png)
